molecular formula C12H24BrF6N3P2 B058054 PyBroP CAS No. 132705-51-2

PyBroP

Cat. No. B058054
M. Wt: 466.18 g/mol
InChI Key: CYKRMWNZYOIJCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

PyBroP is utilized in several synthetic methodologies, including palladium-catalyzed coupling reactions and the activation of carboxylic acids for subsequent nucleophilic addition. For instance, PyBroP is used in the PdCl₂(dppf)-catalyzed synthesis of 2-arylated pyridine derivatives through in situ coupling of 2-OH pyridines and boronic acids, demonstrating its role in facilitating aryl-aryl bond formation (Li et al., 2011). Additionally, it has been employed in the direct alkynylation of tautomerizable heterocycles, showcasing its versatility in promoting C-OH bond activation and subsequent cross-coupling reactions (Shi & Aldrich, 2010).

Molecular Structure Analysis

The molecular structure of PyBroP, characterized by its phosphonium center and hexafluorophosphate counterion, plays a crucial role in its reactivity and effectiveness as a coupling agent. Its structure allows for the stable existence of the reagent under various conditions, making it a reliable choice for facilitating nucleophilic additions.

Chemical Reactions and Properties

PyBroP is involved in a multitude of chemical reactions, including the nucleophilic addition of oxindoles with pyridine N-oxides to access 3-pyridyl-3,3-disubstituted oxindoles, highlighting its utility in constructing complex organic frameworks (Han et al., 2024). It also facilitates the formation of 2-pyridyl oxime ethers, indicating its broad applicability in organic synthesis (Yuan et al., 2021).

Scientific Research Applications

1. Transition Metal-Catalyzed Cross-Coupling Mediated by PyBroP

  • Summary of Application: PyBroP is used in transition metal-catalyzed cross-coupling reactions. Phenol and enol derivatives activated by phosphorus groups are important electrophiles in these reactions .
  • Methods of Application: The process starts by activating C–OH of tautomerizable heterocycle and phenol with a phosphonium reagent, and proceeds with functionalization with a nucleophile through S N Ar displacement .
  • Results or Outcomes: The use of PyBroP in these reactions has led to the creation of new bonds, such as C–C, C–N, C–O, and C–S, from a common substrate .

2. Coupling of N-Methylated Amino Acids

  • Summary of Application: PyBroP is used for the coupling of N-methyl amino acids, providing a method for effective coupling with low enantiomerization .

3. Synthesis of Primary Amides

  • Summary of Application: PyBroP is used in the synthesis of primary amides .

4. Suzuki–Miyaura Cross-Coupling

  • Summary of Application: PyBroP is used in Suzuki–Miyaura cross-coupling reactions to synthesize biaryls and heterobiaryls .

5. Direct Arylation

  • Summary of Application: PyBroP is used in direct arylation .

6. Pyrrolidide Formation

  • Summary of Application: PyBroP is used in pyrrolidide formation .

7. Pd/Cu-Catalyzed Phosphonium Coupling

  • Summary of Application: PyBroP is used in Pd/Cu-catalyzed phosphonium coupling of tautomerizable heterocycles with various unfunctionalized heteroarenes .

8. Coupling of γ-Aminoisobutyric Acid (Aib)

  • Summary of Application: PyBroP is most effective when used with dimethylaminopyridine (DMAP) for coupling γ-aminoisobutyric acid (Aib), a difficult process that usually only gives low to moderate yields of products which are often contaminated with unwanted diastereomers .

Safety And Hazards

PyBroP is classified as causing severe skin burns and eye damage. It is advised not to breathe its dust and to wear protective clothing, gloves, and eye/face protection when handling it .

Future Directions

Transition metal-catalyzed cross-coupling reactions mediated by PyBroP have emerged as a new, mild, efficient, chemoselective, and versatile method for direct C–C, C–N, C–O, C–S, and C–P bond formations of tautomerizable heterocycles and phenols . The significant progress in this area suggests that PyBroP will continue to be a valuable tool in organic synthesis .

properties

IUPAC Name

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRMWNZYOIJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369781
Record name PyBroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PyBroP

CAS RN

132705-51-2
Record name PyBroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,690
Citations
E Frérot, J Coste, A Pantaloni, MN Dufour, P Jouin - Tetrahedron, 1991 - Elsevier
The difficult coupling of α-aminoisobutyric acid (Aib) was carried out using PyBOP® and PyBroP in a comparative study with BOP and BroP. These reagents gave good results under …
Number of citations: 325 www.sciencedirect.com
J Coste, E Frerot, P Jouin - The Journal of Organic Chemistry, 1994 - ACS Publications
PyBroP (1) and PyCloP (2), two halotripyrrolidinophosphonium hexafluorophosphates, are peptidecoupling reagents highly efficient for coupling JV-methylated amino esters, in contrast …
Number of citations: 261 pubs.acs.org
YL Zhao, GJ Wu, FS Han - Chemical Communications, 2012 - pubs.rsc.org
The C–P bond forming reaction using electron-deficient phenol substrates was considerably challenging. Herein, we present a new protocol that allows for one-pot construction of C–P …
Number of citations: 104 pubs.rsc.org
FA Kang, J Kodah, Q Guan, X Li… - The Journal of Organic …, 2005 - ACS Publications
… To our delight, the phosphonium-based reagents PyBOP and PyBroP 14 were found to be very effective in this transformation affording 3a in high yields, with PyBroP being slightly …
Number of citations: 92 pubs.acs.org
GJ Chen, J Huang, LX Gao… - Chemistry–A European …, 2011 - Wiley Online Library
… revealed that bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), which has … of the reaction between phenols and PyBroP. By using PyBroP as the in situ activation agent, …
SM Li, J Huang, GJ Chen, FS Han - Chemical Communications, 2011 - pubs.rsc.org
We present a PdCl2(dppf)-catalyzed synthesis of 2-arylated pyridine derivatives via the in situ coupling of 2-OH pyridines and boronic acids mediated by PyBroP. In addition, the highly …
Number of citations: 52 pubs.rsc.org
C Shi, CC Aldrich - Organic letters, 2010 - ACS Publications
The direct alkynylation of tautomerizable heterocylcles is described via a two-step process involving in situ C−OH activation with bromotripyrrolidinophosphonium hexafluorophosphate (…
Number of citations: 55 pubs.acs.org
C Auvin-Guette, E Frérot, J Coste, S Rebuffat, P Jouin… - Tetrahedron letters, 1993 - Elsevier
… involving BOP and PyBroP reagents and urethane-protected … showed that the activating agent PyBroP in the presence of … S equivalents of Fmoc-A&OH and PyBroP, giving about 35% of …
Number of citations: 32 www.sciencedirect.com
A Vignesh, W Kaminsky, N Dharmaraj - Journal of Organometallic …, 2016 - Elsevier
Pd(II) complexes appended with ONO pincer type ligand were synthesized, structurally characterized and successfully applied as catalysts for regieoselective C−2 arylation of 2-…
Number of citations: 7 www.sciencedirect.com
C Yuan, F Han, L Jia, X Hu - Tetrahedron Letters, 2021 - Elsevier
A concise and efficient process for the preparation of functional 2-pyridyl oxime ethers from oximes and pyridine N-oxide has been developed. This reaction promoted by the Nsingle …
Number of citations: 1 www.sciencedirect.com

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